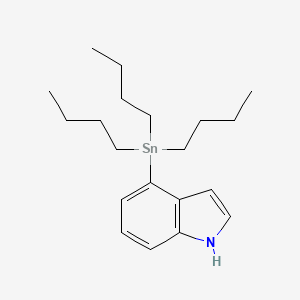

4-(tributylstannyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(tributylstannyl)-1H-indole is an organotin compound. Organotin compounds are those which contain tin (Sn) bonded to carbon . They are used in a variety of applications, including as stabilizers for PVC and as biocides .

Chemical Reactions Analysis

Organotin compounds like 4-(tributylstannyl)-1H-indole can participate in various chemical reactions. For instance, they can be used in Stille-type palladium-catalyzed reactions . These reactions are often used to form carbon-carbon bonds, which are crucial in organic synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of 2,3-Disubstituted Indoles : The Stille coupling of N-acyl-2-iodoanilines with 1-(tributylstannyl)-1-substituted allenes leads to the formation of 2-methyl-3-substituted indoles, showcasing a pathway for the synthesis of diverse indole structures (Mukai & Takahashi, 2005).

Preparation of Protected Anilines and Indoles : A method for preparing indoles from alpha-haloenones and alpha-(trialkylstannyl)enecarbamates involves Stille coupling and electrocyclic ring closure, useful for creating substituted indoles not easily prepared by conventional methods (Greshock & Funk, 2006).

3-Indolecarboxylic Acid Derivatives Synthesis : This involves the palladium-catalyzed reductive N-heteroannulation using carbon monoxide, starting from 2-halo-1-nitrobenzenes and ethyl 2-(tributylstannyl)-2-propenoate, leading to indoles with ester functionality at the 3-position (Söderberg et al., 2008).

Analytical and Structural Studies

- Hirshfeld Surface Analysis and DFT Calculations : The study of indole derivatives, including 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, using Hirshfeld surface analysis and DFT calculations, provides insights into the molecular structure and electronic properties of indole-based compounds (Geetha et al., 2019).

Novel Synthesis Techniques

Novel Catalyst for Bis(indolyl)methanes Synthesis : Trityl chloride is identified as an efficient catalyst for preparing bis(1H-indol-3-yl)methanes, a class of compounds with significant pharmaceutical properties. This catalyst offers a greener, solvent-free method for synthesizing indole derivatives (Khalafi‐Nezhad et al., 2008).

Regioselective Synthesis of Trihydrothiopyrano Indoles : This method produces 4-aryloxymethylene-2,3,5-trihydrothiopyrano[3,2-b]indoles, highlighting an approach for generating specific indole derivatives through a thio-Claisen rearrangement (Majumdar, Alam, & Muhuri, 2007).

Applications in Drug Synthesis and Pharmacology

Synthesis of Indole Alkaloids : Indole alkaloids, found in numerous natural products and bioactive molecules, are synthesized through various methods, including palladium-catalyzed reactions. This area of research is crucial for developing new pharmaceutical agents (Cacchi & Fabrizi, 2005).

Cholinesterase Inhibitors from Indole Derivatives : Synthesis of 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives from 1H-indol-3-acetic acid demonstrated their potential as cholinesterase inhibitors, indicating therapeutic applications in conditions like Alzheimer's disease (Mohsen, 2012).

Wirkmechanismus

Safety and Hazards

Organotin compounds can be toxic and pose environmental hazards. They are very toxic to aquatic life with long-lasting effects . They can also cause damage to organs through prolonged or repeated exposure . Therefore, it’s crucial to handle these compounds with care, using appropriate personal protective equipment and following safety guidelines .

Eigenschaften

IUPAC Name |

tributyl(1H-indol-4-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-2,4-6,9H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEWWBCCRQUNMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2778249.png)

![2-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2778252.png)

![1-Benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2778255.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2778257.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2778261.png)

![N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2778262.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2778266.png)

![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/no-structure.png)